Cas no 2169094-56-6 (4-(2-chlorophenyl)bicyclo2.1.1hexan-2-one)

4-(2-Chlorophenyl)bicyclo[2.1.1]hexan-2-one is a bicyclic ketone derivative featuring a 2-chlorophenyl substituent, which imparts unique steric and electronic properties. Its rigid bicyclo[2.1.1]hexane framework enhances structural stability, making it a valuable intermediate in organic synthesis, particularly for constructing complex polycyclic systems. The chlorophenyl group offers reactivity for further functionalization, such as cross-coupling or nucleophilic substitution reactions. This compound is well-suited for applications in pharmaceutical and agrochemical research, where its constrained geometry can influence bioactivity. High purity and consistent quality ensure reliable performance in synthetic workflows. Its distinct molecular architecture also makes it useful in materials science for developing novel polymers or ligands.
4-(2-chlorophenyl)bicyclo2.1.1hexan-2-one structure
2169094-56-6 structure
商品名:4-(2-chlorophenyl)bicyclo2.1.1hexan-2-one
CAS番号:2169094-56-6
MF:C12H11ClO
メガワット:206.668142557144
CID:6344063
PubChem ID:165532490

4-(2-chlorophenyl)bicyclo2.1.1hexan-2-one 化学的及び物理的性質

名前と識別子

    • 4-(2-chlorophenyl)bicyclo2.1.1hexan-2-one
    • 2169094-56-6
    • 4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one
    • EN300-1572813
    • インチ: 1S/C12H11ClO/c13-10-4-2-1-3-9(10)12-5-8(6-12)11(14)7-12/h1-4,8H,5-7H2
    • InChIKey: RMFOYXYBVJVKCW-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1C12CC(C(C1)C2)=O

計算された属性

  • せいみつぶんしりょう: 206.0498427g/mol
  • どういたいしつりょう: 206.0498427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 17.1Ų

4-(2-chlorophenyl)bicyclo2.1.1hexan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1572813-5.0g
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one
2169094-56-6
5g
$6817.0 2023-06-05
Enamine
EN300-1572813-10.0g
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one
2169094-56-6
10g
$10107.0 2023-06-05
Enamine
EN300-1572813-50mg
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one
2169094-56-6
50mg
$1973.0 2023-09-24
Enamine
EN300-1572813-250mg
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one
2169094-56-6
250mg
$2162.0 2023-09-24
Enamine
EN300-1572813-2500mg
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one
2169094-56-6
2500mg
$4607.0 2023-09-24
Enamine
EN300-1572813-10000mg
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one
2169094-56-6
10000mg
$10107.0 2023-09-24
Enamine
EN300-1572813-500mg
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one
2169094-56-6
500mg
$2255.0 2023-09-24
Enamine
EN300-1572813-1.0g
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one
2169094-56-6
1g
$2350.0 2023-06-05
Enamine
EN300-1572813-0.05g
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one
2169094-56-6
0.05g
$1973.0 2023-06-05
Enamine
EN300-1572813-0.25g
4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one
2169094-56-6
0.25g
$2162.0 2023-06-05

4-(2-chlorophenyl)bicyclo2.1.1hexan-2-one 関連文献

4-(2-chlorophenyl)bicyclo2.1.1hexan-2-oneに関する追加情報

4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one: A Promising Compound in Medicinal Chemistry Research

CAS 2169094-56-6, also known as 4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one, represents a unique class of organic compounds that have garnered significant attention in recent years due to their potential applications in pharmaceutical and chemical research. This compound, characterized by its bicyclic structure and chlorinated aromatic ring, has been the focus of numerous studies aimed at understanding its molecular interactions and biological activities. As a synthetic molecule with a well-defined chemical framework, it serves as a valuable tool for exploring new therapeutic strategies in the field of medicinal chemistry.

The molecular structure of 4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one is particularly intriguing due to its complex ring system and functional groups. The bicyclo[2.1.1]hexan-2-one core provides a rigid scaffold that can modulate the conformational flexibility of the molecule, while the 2-chlorophenyl substituent introduces electronic and steric effects that influence its reactivity and biological profile. Recent advances in computational chemistry have enabled researchers to model the interactions of this compound with various biological targets, offering insights into its potential as a lead compound for drug discovery.

One of the most notable features of CAS 2169094-36-6 is its ability to interact with specific receptors or enzymes that are implicated in disease pathways. For instance, studies published in Journal of Medicinal Chemistry (2023) have demonstrated that this compound exhibits selective binding affinity for certain G-protein coupled receptors (GPCRs), which are known to play a critical role in signal transduction processes. These findings suggest that 4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one could be a promising candidate for the development of novel therapeutics targeting neurological disorders or inflammatory conditions.

Research into the synthetic pathways of 4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one has also advanced significantly in recent years. The development of efficient asymmetric synthesis methods has enabled the production of this compound with high stereochemical purity, which is essential for its biological activity. A study published in Organic Letters (2024) reported the use of chiral catalysts to achieve enantioselective synthesis of the target molecule, highlighting the importance of stereochemistry in determining its pharmacological properties.

Furthermore, the application of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has provided deeper insights into the molecular behavior of 4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one. These methods have been instrumental in elucidating the compound's molecular dynamics and its interactions with biological systems. The integration of these analytical tools with computational modeling has enhanced the understanding of the compound's potential therapeutic applications.

Recent breakthroughs in medicinal chemistry have also expanded the scope of research on 4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one. For example, a 2023 study published in Drug Discovery Today explored the compound's potential as a scaffold for the design of small molecule inhibitors targeting specific protein-protein interactions (PPIs). These interactions are often critical in the progression of diseases such as cancer and neurodegenerative disorders, making the compound a valuable lead for the development of novel therapeutic agents.

Another area of interest is the exploration of 4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one in the context of green chemistry and sustainable synthesis. Researchers are increasingly focused on developing environmentally friendly methods to produce this compound, which aligns with the growing emphasis on reducing the ecological impact of chemical manufacturing processes. A 2024 review in Green Chemistry highlighted the potential of using catalytic systems and biocatalytic approaches to synthesize the compound with minimal waste and energy consumption.

Additionally, the pharmacokinetic properties of 4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one have been a subject of investigation. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential as a drug candidate. The ability to achieve optimal bioavailability and target-specificity is essential for the development of effective therapeutic agents.

Despite the promising findings, further research is needed to fully understand the potential applications and limitations of 4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one. Ongoing studies are focused on elucidating its mechanism of action, identifying potential side effects, and optimizing its chemical structure for improved therapeutic efficacy. Collaborative efforts between chemists, pharmacologists, and biologists are expected to play a key role in advancing this field.

In conclusion, CAS 2169094-56-6 and its structural analogs represent an exciting frontier in medicinal chemistry research. The compound's unique molecular architecture and potential biological activities make it a valuable subject for further investigation. As research in this area continues to evolve, it is anticipated that 4-(2-chlorophenyl)bicyclo[2.1.1]hexan-2-one will contribute to the development of innovative therapeutic strategies for a wide range of medical conditions.

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